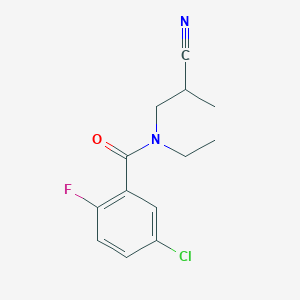
5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound’s molecular structure includes a benzamide core with chloro, cyano, and fluoro substituents, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the chloro, cyano, and fluoro groups is achieved through specific reactions such as halogenation, cyanation, and fluorination. Common reagents used in these reactions include chlorine gas, cyanogen bromide, and fluorine gas. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of chloro and fluoro groups with other functional groups, leading to a variety of derivatives.
Scientific Research Applications
5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is employed in the development of agrochemicals and other industrial products due to its reactivity and stability.
Mechanism of Action
The mechanism by which 5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide exerts its effects involves interactions with specific molecular targets The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects The pathways involved may include signal transduction, gene expression regulation, and metabolic processes
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-cyanopropyl)-1λ 3 -thia-3,4-diazacyclopenta-3,5-diene-2-carboxamide
- 5-chloro-N-methyl-6-propan-2-yloxypyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide stands out due to its specific substituents and their arrangement on the benzamide core. This unique structure imparts distinct reactivity and functionality, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further highlights its versatility and importance in scientific studies.
Properties
Molecular Formula |
C13H14ClFN2O |
|---|---|
Molecular Weight |
268.71 g/mol |
IUPAC Name |
5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide |
InChI |
InChI=1S/C13H14ClFN2O/c1-3-17(8-9(2)7-16)13(18)11-6-10(14)4-5-12(11)15/h4-6,9H,3,8H2,1-2H3 |
InChI Key |
VSBNODDNKFOKPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)C#N)C(=O)C1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















